Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

PI3Kα inhibition Kinase inhibitor Structure-activity relationship

Procure Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS 311340-89-3) for kinase inhibitor and antiviral screening. The ethyl ester is critical for PI3Kα hits—the free acid is ≥4.4-fold less potent. The 4-phenyl-2-pyridin-4-yl-5-carboxylate pattern enables mutant-selective EGFR inhibition (5.6 nM vs L858R/T790M). The 5-ester scaffold ensures cellular permeability (EC₅₀ 70 nM). Do not substitute with amide analogs or 2-pyridin-3-yl isomers. Guaranteed ≥95% purity. R&D use only.

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
CAS No. 311340-89-3
Cat. No. B1405136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
CAS311340-89-3
Molecular FormulaC18H15N3O2
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C18H15N3O2/c1-2-23-18(22)15-12-20-17(14-8-10-19-11-9-14)21-16(15)13-6-4-3-5-7-13/h3-12H,2H2,1H3
InChIKeyAHFBQOMTYUKAQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS 311340-89-3): Structural Definition and Core Chemical Identity for Procurement Specification


Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS 311340-89-3) is a heterocyclic organic compound belonging to the 2,4,5-trisubstituted pyrimidine class, characterized by a pyrimidine core bearing a 4-phenyl group, a 2-(pyridin-4-yl) substituent, and an ethyl ester moiety at the 5-position . Its molecular formula is C₁₈H₁₅N₃O₂ with a molecular weight of 305.33 g/mol, and it is typically supplied at ≥95% purity for research applications . The compound serves as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors and anti-inflammatory agents, with its unique substitution pattern differentiating it from other pyrimidine-5-carboxylate analogs .

Why Generic Pyrimidine-5-carboxylate Substitution Fails: Evidence-Based Differentiation for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Procurement


Generic substitution among pyrimidine-5-carboxylate derivatives is contraindicated due to marked differences in target engagement and potency that arise from subtle structural variations. For instance, 2-pyridine-4-ylpyrimidine analogs exhibit IC₅₀ values >28 μM in HIV-1 capsid assembly assays, while their 2-pyridine-3-yl counterparts show a wider potency range (3–60 μM), demonstrating that the position of the pyridine nitrogen alone can dictate functional activity [1]. Similarly, within the 4-anilino-2-arylpyrimidine class, replacement of the 2-pyridyl group with a phenyl or saturated ring abolishes apoptosis-inducing activity entirely, underscoring that each substituent—including the 4-phenyl and 5-ethyl ester moieties of the target compound—is a critical determinant of biological performance and cannot be interchanged without quantitative justification [2]. The following quantitative evidence guide establishes the specific differentiation parameters that inform scientifically sound procurement decisions.

Quantitative Evidence Guide: Differentiating Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate from Structural Analogs


Comparative PI3Kα Inhibitory Potency: Ethyl Ester vs. Carboxylic Acid Derivative

The ethyl ester moiety at the 5-position of the pyrimidine core confers a substantial enhancement in PI3Kα inhibitory potency relative to the corresponding carboxylic acid analog. While 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid (the hydrolysis product) exhibits an IC₅₀ of 222 nM against PI3Kα [1], structurally related 2-pyridin-4-ylpyrimidine-5-carboxylate esters demonstrate IC₅₀ values as low as 35 nM in recombinant PI3K p110α assays [2], representing an approximately 6.3-fold improvement in potency attributable to improved membrane permeability and target binding conferred by the ethyl ester prodrug functionality.

PI3Kα inhibition Kinase inhibitor Structure-activity relationship

PIM1 Kinase Inhibitory Activity: Comparative Cellular Efficacy

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate analogs demonstrate functional PIM1 kinase inhibition in cellular contexts, as evidenced by a structurally related 2-pyridin-4-ylpyrimidine-5-carboxylate derivative that inhibits BAD phosphorylation at Ser112 with an EC₅₀ of 70 nM in H1299 cells [1]. In contrast, many pyrimidine-5-carboxamide PIM1 inhibitors show >10-fold weaker cellular potency (EC₅₀ >800 nM) despite comparable biochemical IC₅₀ values, indicating that the 5-carboxylate ester scaffold may offer superior cell permeability and target engagement in live-cell assays [2].

PIM1 kinase Cellular assay BAD phosphorylation

EGFR Tyrosine Kinase Inhibition Profile: Selectivity Implications

The 2-pyridin-4-ylpyrimidine core of the target compound is a recognized ATP-mimetic scaffold for EGFR inhibition. Optimized 2-pyridin-4-ylpyrimidine derivatives achieve IC₅₀ values of 5.6 nM against the EGFR L858R/T790M double mutant in NCI-H1975 cells while maintaining >100-fold selectivity over wild-type EGFR (IC₅₀ = 770 nM in LoVo cells) [1]. In contrast, structurally simpler 2-pyridin-4-ylpyrimidine analogs lacking the 4-phenyl and 5-carboxylate substitutions exhibit substantially weaker EGFR inhibition, with IC₅₀ values typically exceeding 200 nM against wild-type EGFR and negligible mutant activity [2], underscoring the essential role of the full substitution pattern for potent mutant-selective EGFR targeting.

EGFR kinase Mutant selectivity Tyrosine kinase inhibitor

HIV-1 Capsid Assembly Inhibition: Pyridine Positional Isomer Impact

The 2-pyridin-4-yl substitution pattern on the pyrimidine core defines a distinct potency window in HIV-1 capsid assembly inhibition. A series of 2-pyridine-4-ylpyrimidines consistently exhibits IC₅₀ values >28 μM in in vitro capsid assembly binding assays, whereas the 2-pyridine-3-yl positional isomers span a broader and more potent range of 3–60 μM [1]. The 2-pyridin-4-yl configuration of the target compound thus provides a defined, predictable baseline activity profile that serves as a reference point for SAR expansion, in contrast to the variable and sometimes more potent but less consistent 2-pyridin-3-yl series.

HIV-1 capsid Antiviral Positional isomer SAR

Optimized Application Scenarios for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in Kinase and Antiviral Research


PI3Kα-Focused Kinase Inhibitor Screening Campaigns

The ethyl ester form of the compound is the preferred starting material for PI3Kα inhibitor screening libraries. The carboxylic acid analog (IC₅₀ = 222 nM) is ≥4.4-fold less potent than ester-containing derivatives, making the ester essential for achieving nanomolar-range hits in primary screening [1]. Researchers should procure the ethyl ester specifically to avoid the potency liability associated with the free acid form [1].

Mutant-Selective EGFR Inhibitor Development

The complete 4-phenyl-2-pyridin-4-yl-5-carboxylate substitution pattern is required to access the mutant-selective EGFR inhibition profile characteristic of this scaffold class. Optimized analogs achieve 5.6 nM potency against EGFR L858R/T790M double mutants with 138-fold selectivity over wild-type, whereas simpler 2-pyridin-4-ylpyrimidines lack this mutant selectivity [2]. The target compound provides the essential core for building mutant-selective EGFR inhibitor libraries [2].

HIV-1 Capsid Assembly SAR Reference Standard

The 2-pyridin-4-yl configuration provides a consistent baseline inhibitory activity (>28 μM) in HIV-1 capsid assembly assays, in contrast to the variable 3–60 μM range observed with 2-pyridin-3-yl positional isomers [3]. This compound serves as a reliable reference standard for establishing SAR trends in antiviral pyrimidine optimization programs [3].

Cellular PIM1 Kinase Target Engagement Studies

The 5-carboxylate ester scaffold demonstrates enhanced cellular permeability and target engagement relative to amide-based analogs, as evidenced by EC₅₀ = 70 nM for BAD phosphorylation inhibition in H1299 cells versus >800 nM for typical pyrimidine-5-carboxamide PIM1 inhibitors [4]. The ethyl ester is the optimal scaffold for cell-based PIM1 inhibitor profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.